Physicochemical Profile: pKa, logD, and TPSA Comparison
A direct head-to-head biological or synthetic yield comparison is not available in the literature for this compound. The strongest available evidence is class-level inference based on predicted fundamental physicochemical properties. Calculations for 2-(aminomethyl)oxazolo[4,5-b]pyridine indicate a predicted pKa of ~8.3 for the primary amine, a logD of ~0.07, and a topological polar surface area (TPSA) of 63.9 Ų . In contrast, the closest analog, 2-aminooxazolo[4,5-b]pyridine, features a heterocyclic amine with a predicted pKa of ~5.6, a logP of ~0.23, and a TPSA of 55.4 Ų, reflecting fundamental differences in ionization state and hydrogen-bonding capacity at physiological pH . This data suggests that the 2-aminomethyl derivative will exhibit higher water solubility and a distinct pharmacokinetic profile if incorporated into a larger molecule, compared to its 2-amino analog.
2-Amino analog: pKa ~5.6, logP ~0.23, TPSA 55.4 Ų
ΔpKa ≈ 2.7; ΔTPSA = 8.5 Ų
| Evidence Dimension | Predicted Physicochemical Profile (pKa, logD/logP, TPSA) |
|---|---|
| Target Compound Data | pKa (amine): ~8.3; logD: ~0.07; TPSA: 63.9 Ų |
| Comparator Or Baseline | 2-Aminooxazolo[4,5-b]pyridine: pKa (amine): ~5.6; logP: ~0.23; TPSA: 55.4 Ų |
| Quantified Difference | ΔpKa ≈ 2.7 units; ΔlogD/logP ≈ -0.3; ΔTPSA = 8.5 Ų |
| Conditions | In silico predictions from ChemSpider, based on standard models (ALOGPS, ACD/Labs). |
Why This Matters
This structural difference translates to a higher degree of basicity and polarity, which can critically influence solubility, permeability, and target engagement in a drug discovery program; procuring the correct building block from the outset is essential to avoid misleading SAR.
